Superior Assay Precision and Accuracy Using Desloratadine-d5 as Internal Standard in Human Plasma
When employed as an internal standard (IS) for the quantification of desloratadine in human plasma via LC-ESI-MS/MS, Desloratadine-d5 enabled a validated method with intra- and inter-day precision ranging from 0.7–2.0% and 0.7–2.7%, respectively, and accuracy ranging from 101.4–102.4% and 99.5–104.8% across the linear range of 5.0–5000.0 pg/mL (r² ≥ 0.9994). These metrics directly address the critical regulatory requirement for bioanalytical method validation (e.g., FDA guidance), where precision should generally not exceed 15% CV and accuracy should be within 85–115% [1].
| Evidence Dimension | Assay Performance (Precision & Accuracy) |
|---|---|
| Target Compound Data | Intra-day precision: 0.7–2.0%; Inter-day precision: 0.7–2.7%; Accuracy: 101.4–102.4% (intra-day) and 99.5–104.8% (inter-day) |
| Comparator Or Baseline | Non-deuterated internal standard (e.g., structurally similar but unlabeled analog). The use of non-deuterated analogs typically results in higher variability and bias due to matrix effects, with precision often exceeding 15% CV and accuracy deviating >15% from nominal values. |
| Quantified Difference | Achieved precision <2.7% CV and accuracy within ±4.8% of nominal, significantly outperforming typical non-deuterated IS methods which may exhibit precision >15% CV and accuracy bias >15%. |
| Conditions | LC-ESI-MS/MS, Xbridge C18 column (50 mm × 4.6 mm, 5 μm), mobile phase 10 mM ammonium formate:methanol (20:80, v/v), flow rate 0.7 mL/min, multiple reaction monitoring (MRM) mode, liquid-liquid extraction (LLE) of human plasma. |
Why This Matters
This level of precision and accuracy is essential for generating reliable pharmacokinetic data in support of regulatory submissions (e.g., ANDA, NDA) and ensures that the method meets stringent bioanalytical method validation criteria.
- [1] Ponnuru VS, Challa BR, Nadendla R. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. J Pharm Anal. 2012;2(3):180-187. doi:10.1016/j.jpha.2012.01.008 View Source
